2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol
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Overview
Description
2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities, including antibacterial, antimalarial, and antiviral properties . The structure of this compound includes a benzotriazole ring, which is a common motif in medicinal chemistry due to its stability and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antimalarial, and antiviral properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate: Another compound containing the benzotriazole ring, used in peptide synthesis.
1,2,3-Triazole derivatives: Known for their antiviral activities and stability.
Uniqueness
2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol is unique due to its specific structure, which combines the benzotriazole ring with a methoxyphenol group. This combination enhances its biological activity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
890091-56-2 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-[(2H-benzotriazol-4-ylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H14N4O2/c1-20-12-7-2-4-9(14(12)19)8-15-10-5-3-6-11-13(10)17-18-16-11/h2-7,15,19H,8H2,1H3,(H,16,17,18) |
InChI Key |
MGXUVIOKUCMXNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC3=NNN=C32 |
Origin of Product |
United States |
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